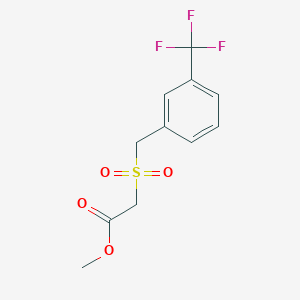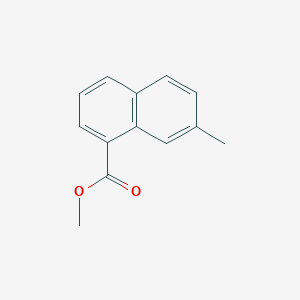
methyl 7-methylnaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methylnaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by a methyl group attached to the seventh position of the naphthalene ring and a carboxylate ester group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methylnaphthalene-1-carboxylate typically involves the esterification of 7-methylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions 2 and 6, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: 7-methylnaphthalene-1,2-dicarboxylic acid.
Reduction: 7-methylnaphthalene-1-methanol.
Substitution: 2-bromo-7-methylnaphthalene-1-carboxylate.
Applications De Recherche Scientifique
Methyl 7-methylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolic pathways of naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 7-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo metabolic transformations leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Methyl 7-methylnaphthalene-1-carboxylate can be compared with other naphthalene derivatives such as:
1-methylnaphthalene: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
7-methylnaphthalene-1-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester.
2-methylnaphthalene: The methyl group is positioned differently, affecting its reactivity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
91902-61-3 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 7-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3 |
Clé InChI |
AHIFPBZMUQKYEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
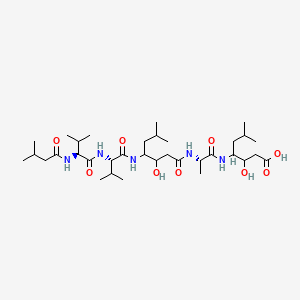


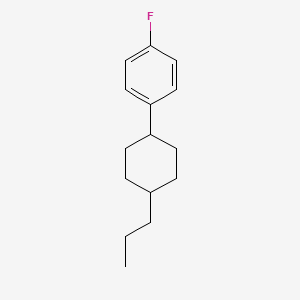
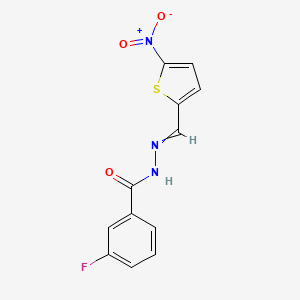
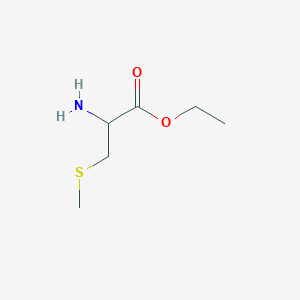
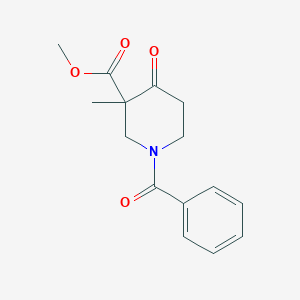
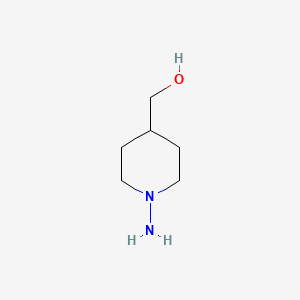
![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
